Staphylococcus aureus FabI Enzyme Inhibition: Ki Compared to Triclosan
The compound exhibits a competitive inhibition constant (Ki) of 4,000 nM against *Staphylococcus aureus* subsp. aureus Rosenbach ATCC 43300 FabI, using crotonyl-CoA as substrate in the presence of NADPH/NADH [1]. This contrasts with the widely used FabI inhibitor triclosan, which typically shows a Ki in the low nanomolar range (e.g., ~50–100 nM) for wild-type *S. aureus* FabI [2]. The ~40–80 fold lower potency of this compound compared to triclosan indicates that its current hit status is a weak inhibitor, making it a suitable starting scaffold for structure-activity relationship (SAR) optimization rather than a direct probe for target validation.
| Evidence Dimension | FabI inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 4,000 nM |
| Comparator Or Baseline | Triclosan: Ki ~ 50–100 nM (*S. aureus* wild-type FabI) |
| Quantified Difference | ~40–80 fold weaker than triclosan |
| Conditions | Competitive inhibition assay; FabI from *S. aureus* ATCC 43300; crotonyl-CoA substrate; cofactor NADPH/NADH. |
Why This Matters
For a medicinal chemist selecting a starting hit for lead optimization, the weak but measurable inhibition confirms target engagement and provides a clear baseline for improving potency through analoging, unlike negative controls.
- [1] BindingDB. BDBM50452497 / CHEMBL4205565. Ki value: 4.00E+3 nM against *S. aureus* FabI. View Source
- [2] Heath RJ, Rock CO. Triclosan and its analogs as antibacterials. *Nature Rev Microbiol*. 2004;2(6):460-466. doi:10.1038/nrmicro898. Reported Ki values in the nanomolar range. View Source
